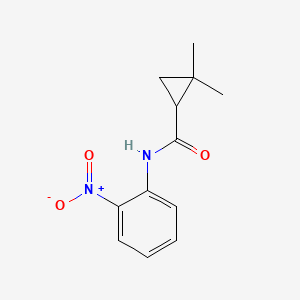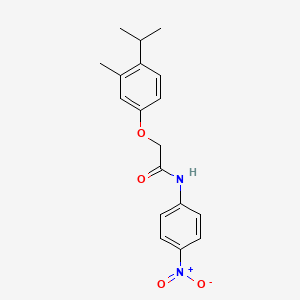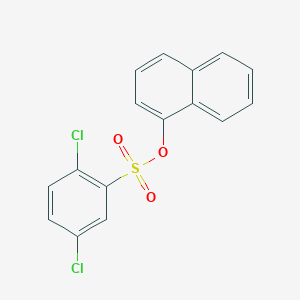
N-(4-methoxy-2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide, commonly referred to as MNTD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MNTD belongs to the class of compounds known as nitroaromatics, which have been extensively studied for their potential as anticancer agents.
Mécanisme D'action
The exact mechanism of action of MNTD is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cancer cell growth and survival. MNTD has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. MNTD has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
MNTD has been found to have a number of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, MNTD has been found to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage. MNTD has also been found to increase the activity of the enzyme catalase, which is involved in the breakdown of hydrogen peroxide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MNTD in lab experiments is its relatively low toxicity compared to other anticancer agents. This makes it a safer option for researchers to work with. However, one limitation is that MNTD is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many future directions for research on MNTD. One area of interest is the development of more efficient synthesis methods for MNTD. Another area of research is the investigation of MNTD's potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of MNTD and its potential for use in clinical settings.
Conclusion
In conclusion, MNTD is a synthetic compound that has shown promising results in scientific research as a potential anticancer and anti-inflammatory agent. Its unique properties make it an interesting topic for future research, and further studies are needed to fully understand its potential for use in clinical settings.
Méthodes De Synthèse
The synthesis of MNTD involves the reaction of 4-methoxy-2-nitroaniline with 2-(2,3,6-trimethylphenoxy)acetyl chloride in the presence of a base. The reaction takes place at room temperature, and the product is obtained in good yield. The purity of the product can be increased through recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
MNTD has shown promising results in scientific research as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MNTD has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, MNTD has shown potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11-5-6-12(2)18(13(11)3)25-10-17(21)19-15-8-7-14(24-4)9-16(15)20(22)23/h5-9H,10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPGFCQZHRXGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B4954809.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4954813.png)

![N-ethyl-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4954819.png)
![3-[4-(1-piperidinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4954820.png)

![4-[(diphenylphosphoryl)(hydroxy)methyl]-1-ethylpyridinium iodide](/img/structure/B4954836.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-benzimidazole](/img/structure/B4954837.png)


![methyl 4-(3-{[4-(aminosulfonyl)benzyl][(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4954892.png)
![4-({[3-(2-furoylamino)benzoyl]amino}methyl)benzoic acid](/img/structure/B4954899.png)

